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Compound of Interest

Compound Name: 5-lodo-6-methylpyridin-2(1H)-one

Cat. No.: B1390835

Abstract: This document provides a detailed guide to the analytical methods for the
comprehensive characterization of 5-lodo-6-methylpyridin-2(1H)-one, a key intermediate in
pharmaceutical synthesis. The protocols and explanatory notes are designed for researchers,
scientists, and drug development professionals to ensure the identity, purity, and structural
integrity of this compound. The methodologies covered include Nuclear Magnetic Resonance
(NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography
(HPLC), and Elemental Analysis. Each section offers not only a step-by-step protocol but also
the scientific rationale behind the experimental choices, ensuring a robust and reproducible
analytical workflow.

Introduction

5-lodo-6-methylpyridin-2(1H)-one is a heterocyclic organic compound of significant interest in
medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridinone ring,
makes it a valuable building block for the synthesis of various pharmacologically active
molecules.[1] The presence of the iodo- and methyl- functional groups offers sites for further
chemical modification, enabling the generation of diverse compound libraries for screening.

Given its role as a critical intermediate, the unambiguous characterization of 5-lodo-6-
methylpyridin-2(1H)-one is paramount to ensure the quality, safety, and efficacy of the final
active pharmaceutical ingredient (API). This application note outlines a multi-pronged analytical
approach to confirm its chemical structure and assess its purity.
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Compound Information:

Property Value Source
Molecular Formula CeHeINO [2]
Molecular Weight 235.02 g/mol [2]
CAS Number 927870-76-6 [3]
SMILES CC1=C(C=CC(=O)N1) [3]

| INChiKey | UFZSHCNPDKACCS-UHFFFAOYSA-N |[4] |

Analytical Workflow Overview

A sequential and orthogonal analytical approach is recommended for the complete
characterization of 5-lodo-6-methylpyridin-2(1H)-one. The workflow is designed to provide
complementary information, leading to a high degree of confidence in the material's identity
and purity.
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Caption: Overall analytical workflow for the characterization of 5-lodo-6-methylpyridin-2(1H)-
one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic
molecules in solution.[1] Both *H and 13C NMR are essential for confirming the connectivity of
atoms in 5-lodo-6-methylpyridin-2(1H)-one.

Rationale for Experimental Choices

e Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent choice due to its high
polarity, which should readily dissolve the pyridinone compound. Its residual solvent peak
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does not interfere with the expected aromatic or methyl proton signals. Furthermore, the N-H
proton is more likely to be observed as a broader signal in DMSO-de due to hydrogen
bonding with the solvent.

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both *H and
13C NMR.

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended
to achieve better signal dispersion, which is particularly useful for resolving the coupling
between aromatic protons.[5]

Protocol for NMR Analysis

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-lodo-6-methylpyridin-
2(1H)-one and dissolve it in ~0.7 mL of DMSO-ds in a clean, dry NMR tube.

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-5 second
relaxation delay.[6]

o Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the
smallest signal.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A greater number of scans will be necessary compared to *H NMR.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o Phase correct the spectra and reference the residual solvent peak (DMSO at ~2.50 ppm
for 1H and ~39.52 ppm for 13C) or TMS if added.
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o Integrate the *H NMR signals and assign the chemical shifts.

Expected Spectral Data and Interpretation

The pyridin-2(1H)-one structure exists in tautomeric equilibrium with 2-hydroxypyridine. In polar
solvents like DMSO, the pyridinone form is expected to predominate.[1]

Predicted *H and 33C NMR Data:

Predicted *H Shift Predicted **C Shift

Atom Position Rationale
(ppm) (ppm)

Methyl group adjacent

-CHs ~2.3 ~18 Y1 grotip adl
to a sp? carbon.[7]
Vinylic proton, ortho to

H-3 ~6.4 ~110
the carbonyl group.
Vinylic proton,

H-4 ~7.8 ~145 deshielded by the
iodine atom.
Amide proton,

N-H ~11.5 (broad) - exchangeable and
broad.

C-2 (=0) - ~160 Carbonyl carbon.

Carbon bearing the
C-5 (-) - ~85 iodine atom (heavy

atom effect).

Quaternary carbon
C-6 (-CHs3) - ~150 attached to the methyl

group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound,
which serves as a primary confirmation of its identity. High-resolution mass spectrometry
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(HRMS) can further confirm the elemental composition.

Rationale for Experimental Choices

« lonization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for
polar molecules like 5-lodo-6-methylpyridin-2(1H)-one, as it is likely to produce the
protonated molecular ion [M+H]* with minimal fragmentation.

e Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution
mass measurements, allowing for the determination of the elemental formula.

Protocol for MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent such as methanol or acetonitrile. Further dilute this stock solution to a final
concentration of ~1-10 pg/mL with the mobile phase.

¢ Instrument Setup:
o Set the ESI source to positive ion mode.
o Infuse the sample solution directly or via an HPLC system. .

o Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of
the protonated molecule (e.g., m/z 100-500).

Expected Mass Spectrum and Interpretation

The monoisotopic mass of CeHsINO is 234.9494 Da.[2]

o Expected lon: The primary ion observed in positive ESI mode should be the protonated
molecule, [M+H]*.

e Predicted m/z: 235.9567 Da.[4]

« |sotopic Pattern: The presence of iodine (27l is 100% abundant) will not introduce a complex
isotopic pattern, but the carbon atoms will produce a small M+1 peak.
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e High-Resolution Data: An HRMS measurement should confirm the elemental formula
CeHsINO within a mass accuracy of <5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds and
detecting any related impurities from the synthesis or degradation.[8]

Rationale for Experimental Choices

¢ Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for
separating small organic molecules of moderate polarity.

o Stationary Phase: A C18 column is a robust and versatile choice, providing good retention
and separation for a wide range of compounds.

» Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an
aqueous buffer is used. A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.0) can help
to ensure consistent peak shapes by suppressing the ionization of any acidic or basic
functional groups.[8]

o Detection: UV detection is suitable as the pyridinone ring is a strong chromophore. The
detection wavelength should be set at or near the compound's Amax for maximum sensitivity.

Protocol for HPLC Purity Analysis
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Parameter Recommended Condition

Column C18, 250 mm x 4.6 mm, 5 um

Mobile Phase A 0.02 M KHzPOa4 buffer, pH 2.5 with Hz3POa
Mobile Phase B Acetonitrile

Isocratic or a shallow gradient (e.g., 65:35 v/v

Gradient
A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 uL

) Dissolve sample in mobile phase to a
Sample Preparation _
concentration of ~0.5 mg/mL

This method is adapted from a protocol for a similar pyridone compound and may require
optimization.[8]

Data Interpretation

o Purity Calculation: The purity of the sample is determined by the area percent of the main
peak relative to the total area of all peaks in the chromatogram.

o Impurity Profile: Any additional peaks represent impurities. The retention times of these
peaks can be used to track specific impurities across different batches.

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage of carbon,
hydrogen, and nitrogen in the compound. This technique is used to confirm the empirical
formula.[9]

Protocol for Elemental Analysis
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e Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3
mgq) is required. The sample must be homogenous and free of solvent.

e Analysis: The sample is combusted in a furnace in the presence of oxygen. The resulting
gases (COz, H20, N2) are separated and quantified by a detector.

o Calculation: The weight percentages of C, H, and N are calculated.

Expected Results

The theoretical elemental composition of CeHsINO is:
e Carbon (C): 30.66%

e Hydrogen (H): 2.57%

o Nitrogen (N): 5.96%

The experimentally determined values should be within £0.4% of the theoretical values to be
considered a good match.

Safety Information

5-lodo-6-methylpyridin-2(1H)-one should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis
provides a robust and comprehensive characterization of 5-lodo-6-methylpyridin-2(1H)-one.
This multi-technique approach ensures the unambiguous confirmation of the compound's
structure, identity, and purity, which is essential for its application in research and development,
particularly in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1390835?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b3021862
https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodo-5-methylpyridin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodo-5-methylpyridin-2_1H_-one
https://achmem.com/products/cat-no-bdjhh056321
https://pubchemlite.lcsb.uni.lu/e/compound/42553029
https://bg.copernicus.org/articles/10/1583/2013/bg-10-1583-2013.pdf
https://www.benchchem.com/pdf/Spectroscopic_Properties_of_6_Methylpyridin_2_5H_imine_A_Technical_Guide.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.scirp.org/journal/paperinformation?paperid=61893
https://www.scirp.org/journal/paperinformation?paperid=61893
https://www.shimadzu.com/es-es/an/products/elemental-analysis/index.html
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah98abf438
https://www.benchchem.com/product/b1390835#analytical-methods-for-the-characterization-of-5-iodo-6-methylpyridin-2-1h-one
https://www.benchchem.com/product/b1390835#analytical-methods-for-the-characterization-of-5-iodo-6-methylpyridin-2-1h-one
https://www.benchchem.com/product/b1390835#analytical-methods-for-the-characterization-of-5-iodo-6-methylpyridin-2-1h-one
https://www.benchchem.com/product/b1390835#analytical-methods-for-the-characterization-of-5-iodo-6-methylpyridin-2-1h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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